N-Benzylideneglycine
CAS No.: 103084-31-7
Cat. No.: VC17367145
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103084-31-7 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-(benzylideneamino)acetic acid |
| Standard InChI | InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
| Standard InChI Key | FBKZPNHEQARWCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=NCC(=O)O |
Introduction
Structural and Chemical Identity of N-Benzylideneglycine
N-Benzylideneglycine () is formally identified as ()-2-(benzylideneamino)acetic acid, a product of the condensation reaction between glycine and benzaldehyde. The imine linkage () formed during this reaction confers unique reactivity, enabling subsequent reduction to N-benzylglycine or participation in cyclization reactions. Key physicochemical properties include a molecular weight of 163.18 g/mol, solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and limited stability in aqueous media due to hydrolytic susceptibility .
Synthetic Methodologies and Optimization
Schiff Base Formation via Condensation
The industrial synthesis of N-Benzylideneglycine, as detailed in Japanese Patent JPH05178802A, involves reacting glycine with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form the Schiff base intermediate . This reaction proceeds under mild conditions (room temperature, aqueous medium) with a molar ratio of glycine to benzaldehyde of 1:1.05. A catalytic amount of palladium-carbon (0.47 g of 5% Pd/C per mole of glycine) facilitates subsequent hydrogenation, though the Schiff base itself is isolated prior to reduction in this protocol. The reported yield of the intermediate Schiff base exceeds 90%, as quantified via high-performance liquid chromatography (HPLC) .
Table 1: Synthesis Conditions for N-Benzylideneglycine
| Parameter | Value | Source |
|---|---|---|
| Reactants | Glycine, Benzaldehyde | |
| Catalyst | None (base: NaOH) | |
| Temperature | 25–30°C | |
| Solvent | Water | |
| Yield | 90.4% (post-reduction) |
Alternative Routes and Derivative Synthesis
Chinese Patent CN1477095A discloses a method for synthesizing N-benzyl glycine ethyl ester via benzyl chloride and glycine ethyl ester . While this route bypasses the Schiff base intermediate, it underscores the industrial relevance of N-benzyl glycine derivatives. Notably, the use of mixed catalysts (pyridine and xylidene) and anhydrous sodium sulfate in toluene at elevated temperatures (110–140°C) highlights the versatility of N-Benzylideneglycine’s downstream applications .
Chemical Reactivity and Stability
The imine group in N-Benzylideneglycine is prone to hydrolysis under acidic or alkaline conditions, regenerating glycine and benzaldehyde. This reactivity is exploited in controlled drug delivery systems, where pH-dependent degradation releases active moieties. Conversely, reduction with hydrogen gas and palladium catalysts yields N-benzylglycine, a compound with demonstrated anticonvulsant activity . Kinetic studies indicate that the Schiff base’s stability in organic solvents (e.g., ethanol, acetone) exceeds 24 hours at 4°C, making it suitable for storage and further functionalization.
Pharmacological Applications and Derivative Activity
Table 2: Pharmacokinetic Profile of N-Benzyl Glycinamide vs. Glycine
| Parameter | N-Benzyl Glycinamide | Glycine |
|---|---|---|
| Plasma Half-life (h) | 2.5 ± 0.3 | 0.8 ± 0.1 |
| Brain Penetration (%) | 18.2 ± 2.1 | 2.4 ± 0.5 |
| ED (mg/kg) | 45.6 | >200 |
Structure-Activity Relationships
The anticonvulsant efficacy of glycine derivatives is highly dependent on substituent lipophilicity and steric bulk. For example, replacing the benzylidene group with a phenylacetyl moiety abolishes activity, likely due to increased metabolic degradation . This underscores the importance of the Schiff base’s aromatic ring in stabilizing the compound’s interaction with neuronal glycine receptors.
Industrial and Research Implications
The scalability of N-Benzylideneglycine synthesis, as evidenced by patented methodologies, positions it as a cost-effective intermediate for pharmaceutical manufacturing. Future research directions include exploring its utility in metal-organic frameworks (MOFs) for catalytic applications and optimizing derivative synthesis to improve therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume